
7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a benzo[b]thiophene moiety and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[b]thiophene: Benzo[b]thiophene can be synthesized via an aryne reaction with alkynyl sulfides.
Quinoline Synthesis: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The benzo[b]thiophene moiety is then coupled with the quinoline core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Sertaconazole: Another benzothiophene derivative used as an antifungal agent.
Uniqueness
7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol is unique due to its combined quinoline and benzo[b]thiophene structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
648896-46-2 |
|---|---|
Formule moléculaire |
C17H10ClNOS |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
7-(1-benzothiophen-2-yl)-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H |
Clé InChI |
HKWYDSLFEOLQGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


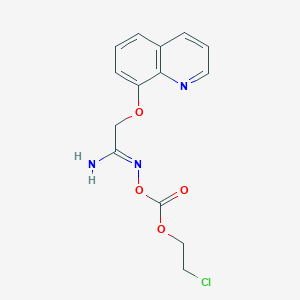
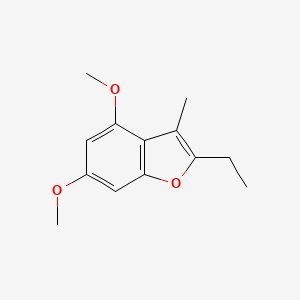
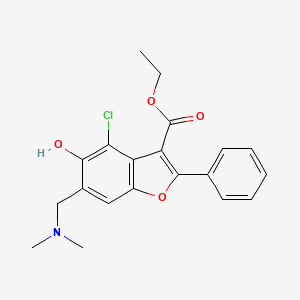
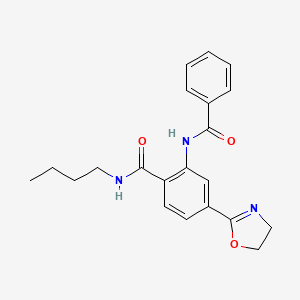
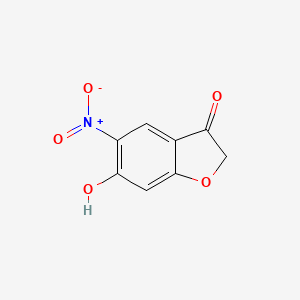
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)







